
Cyanamide, (2,5-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (2,5-dimethylphenyl)-, is an organic compound characterized by the presence of a cyanamide group attached to a 2,5-dimethylphenyl ring. This compound is part of the broader class of cyanamides, which are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cyanamide, (2,5-dimethylphenyl)-, typically involves the reaction of 2,5-dimethylphenylamine with cyanogen bromide (BrCN) under controlled conditionsThe reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the cyanamide group .
Another method involves the use of transition-metal-free N-arylation of cyanamides by diaryliodonium triflates in aqueous media. This method is operationally simple and compatible with mild reaction conditions, making it a preferred choice for synthesizing disubstituted cyanamides .
Industrial Production Methods
Industrial production of cyanamide, (2,5-dimethylphenyl)-, often employs continuous-flow processes for the on-demand generation of cyanogen bromide, which is then used for the cyanation of 2,5-dimethylphenylamine. This method ensures high yields and safety by minimizing the handling of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, (2,5-dimethylphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyanamides.
Applications De Recherche Scientifique
Cyanamide, (2,5-dimethylphenyl)-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyanamide, (2,5-dimethylphenyl)-, involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit enzymes such as cathepsin K and carbonic anhydrase 2, which play crucial roles in biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Cyanamide (CaCN₂): Used primarily in agriculture as a fertilizer and soil conditioner.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): An efficient cyanation reagent under transition metal catalytic conditions.
Uniqueness
Cyanamide, (2,5-dimethylphenyl)-, stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
10533-09-2 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5,11H,1-2H3 |
Clé InChI |
WUNUYNRRKONUTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


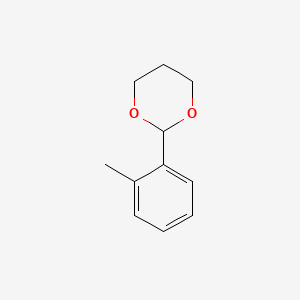
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
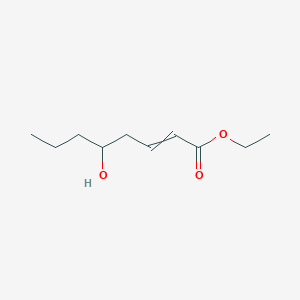
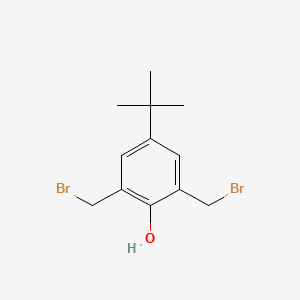
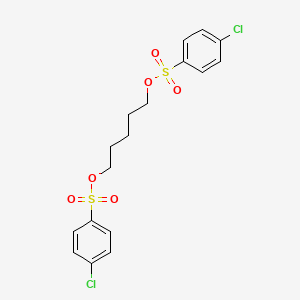
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
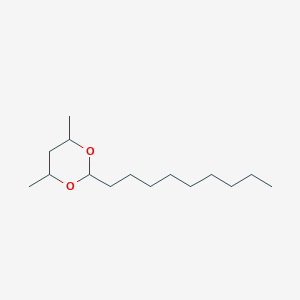
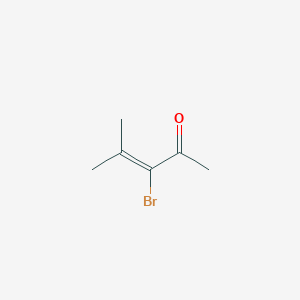
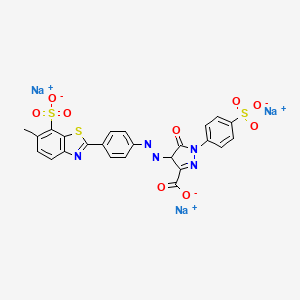
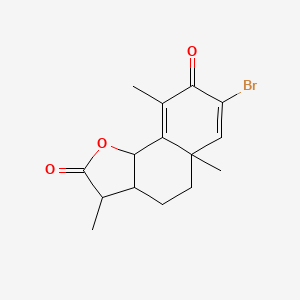
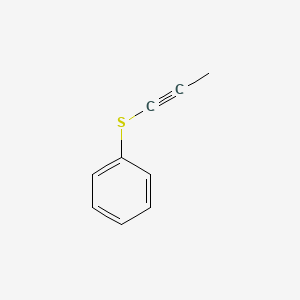
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)

